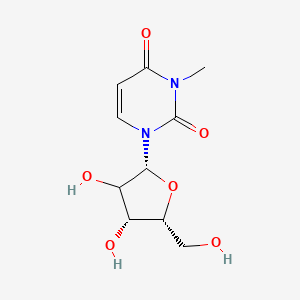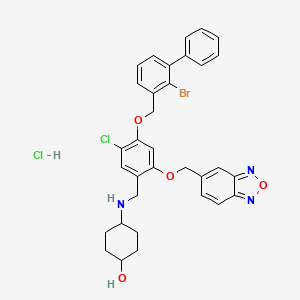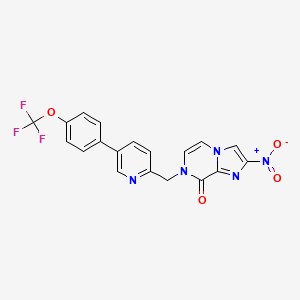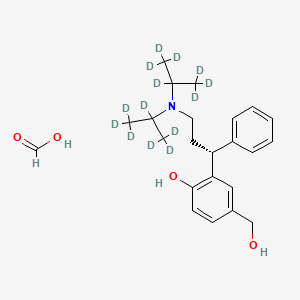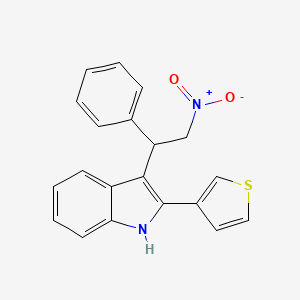
3-(2-nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. This particular compound features a nitro group, a phenylethyl group, and a thiophene ring, making it a unique and versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole typically involves the Friedel–Crafts alkylation of indoles with nitroalkenes. One common method uses rose bengal as a photosensitizer under visible light irradiation in an environmentally benign water medium . This method allows for the smooth reaction of indoles with nitroalkenes, generating the desired product in moderate to good yields (up to 87%).
Another approach involves the use of Grignard reagents for the conjugate addition to (2-nitroalkenyl)indoles, followed by Brønsted acid-assisted spirocyclization to prepare spiro[indole-3,5′-isoxazoles] in a diastereomerically selective fashion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the indole ring.
Wissenschaftliche Forschungsanwendungen
3-(2-Nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Indole derivatives are often explored for their therapeutic potential, and this compound could serve as a precursor for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 3-(2-nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can participate in binding interactions with proteins and enzymes, influencing their activity. The thiophene ring adds to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Nitro-1-phenylethyl)-1H-indole: This compound lacks the thiophene ring but shares the nitro and phenylethyl groups.
2-(2-Nitro-1-phenylethyl)cyclohexanone: This compound features a cyclohexanone ring instead of the indole and thiophene rings.
Bis(oxazolinyl)thiophenes: These compounds contain thiophene rings and are used in similar catalytic reactions.
Uniqueness
3-(2-Nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole is unique due to the presence of both the thiophene and indole rings, along with the nitro and phenylethyl groups. This combination of functional groups and rings provides the compound with distinct chemical and biological properties, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C20H16N2O2S |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
3-(2-nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole |
InChI |
InChI=1S/C20H16N2O2S/c23-22(24)12-17(14-6-2-1-3-7-14)19-16-8-4-5-9-18(16)21-20(19)15-10-11-25-13-15/h1-11,13,17,21H,12H2 |
InChI-Schlüssel |
NCOQFHIDDWOEMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CSC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




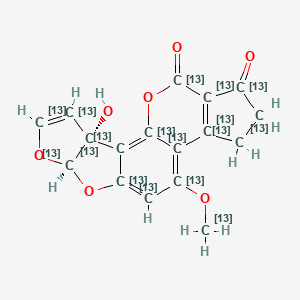


![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)



